3-fluoro-4-(2H3)methoxyaniline hydrochloride

Catalog No.
S14001835
CAS No.
M.F
C7H9ClFNO
M. Wt
180.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-fluoro-4-(2H3)methoxyaniline hydrochloride

Product Name

3-fluoro-4-(2H3)methoxyaniline hydrochloride

IUPAC Name

3-fluoro-4-(trideuteriomethoxy)aniline;hydrochloride

Molecular Formula

C7H9ClFNO

Molecular Weight

180.62 g/mol

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H/i1D3;

InChI Key

SECHVFUTUMHREJ-NIIDSAIPSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)F.Cl

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)N)F.Cl

3-Fluoro-4-(2H3)methoxyaniline hydrochloride, also known as 3-fluoro-4-methoxyaniline hydrochloride, is a chemical compound with the molecular formula C₇H₈ClFNO. It features a fluorine atom at the meta position and a methoxy group at the para position relative to the amino group on the aniline structure. This compound is characterized by its solid state, typically appearing as a white to gray powder or crystalline form, with a melting point ranging from 80°C to 84°C .

The compound is soluble in organic solvents such as methanol and exhibits moderate biological activity, making it of interest in pharmaceutical applications. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is beneficial for various

Typical of aniline derivatives:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom and the methoxy group can influence the reactivity of the aromatic ring, facilitating electrophilic aromatic substitution reactions.
  • Coupling Reactions: This compound can serve as a coupling agent in the synthesis of azo dyes or other complex organic molecules.

These reactions are essential for synthesizing more complex compounds used in pharmaceuticals and agrochemicals.

3-Fluoro-4-(2H3)methoxyaniline hydrochloride has demonstrated potential biological activities, particularly as a precursor in synthesizing active pharmaceutical ingredients. It is notably involved in the preparation of Bosutinib, a small molecule that inhibits BCR-ABL and src tyrosine kinases, used in treating chronic myelogenous leukemia .

In vitro studies suggest that compounds like 3-fluoro-4-methoxyaniline can exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways.

The synthesis of 3-fluoro-4-(2H3)methoxyaniline hydrochloride typically involves:

  • Fluorination: Starting from 4-methoxyaniline, fluorination can be achieved using reagents such as Selectfluor or other fluorinating agents under controlled conditions.
  • Hydrochloride Formation: The free base form of the compound can be converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

These methods allow for high-yield synthesis while maintaining purity standards suitable for pharmaceutical applications.

The primary applications of 3-fluoro-4-(2H3)methoxyaniline hydrochloride include:

  • Pharmaceutical Intermediates: Used in synthesizing various pharmaceutical compounds, particularly those targeting cancer treatment.
  • Research Chemicals: Employed in biochemical research to study enzyme interactions and cellular pathways.
  • Dye Manufacturing: Utilized as an intermediate in producing azo dyes and other colorants due to its reactive aromatic structure.

Interaction studies involving 3-fluoro-4-(2H3)methoxyaniline hydrochloride focus on its binding affinity with biological targets. Research indicates that this compound may interact with specific enzymes and receptors, influencing their activity. For instance, studies have shown that fluorinated anilines can affect cytochrome P450 enzymes' activities, impacting drug metabolism .

Additionally, its role as a coupling agent in various organic reactions highlights its utility in synthesizing more complex molecules that may exhibit unique biological interactions.

Several compounds share structural similarities with 3-fluoro-4-(2H3)methoxyaniline hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Fluoroaniline371-40-40.90Lacks methoxy group; used in dye synthesis.
4-Methoxyaniline104-93-80.87No fluorine; common precursor in pharmaceuticals.
3-Fluoro-6-methoxy-2-methylaniline1231819-48-90.94Different substitution pattern; used in agrochemicals.
3-Fluoro-2-methoxyaniline5811090.96Different positional isomer; potential biological activity similar to parent compound.

These compounds illustrate the diversity within the aniline derivative class while highlighting the unique properties that make 3-fluoro-4-(2H3)methoxyaniline hydrochloride particularly valuable in synthetic chemistry and medicinal applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

180.0545000 g/mol

Monoisotopic Mass

180.0545000 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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